5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1021919-51-6 |
|---|---|
Molecular Formula |
C7H5BrN4 |
Molecular Weight |
225.05 g/mol |
IUPAC Name |
5-bromo-2-(1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C7H5BrN4/c8-5-1-2-6(9-3-5)7-10-4-11-12-7/h1-4H,(H,10,11,12) |
InChI Key |
WUPMXGZPJNFYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=NN2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 1h 1,2,4 Triazol 3 Yl Pyridine and Its Analogous Compounds
Established Synthetic Routes to the 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Core
The synthesis of the this compound core is typically achieved through well-defined, multi-step sequences that construct the heterocyclic system from simpler precursors.
Multi-Step Reaction Sequences for Pyridine-Triazole Scaffold Construction
The construction of the pyridine-triazole scaffold often begins with a functionalized pyridine (B92270) precursor, such as 5-bromo-2-cyanopyridine (B14956). This key intermediate serves as the foundation for building the attached 1,2,4-triazole (B32235) ring. A common synthetic pathway involves the conversion of the nitrile group into an amidrazone, which is then cyclized.
One established route to the precursor, 5-bromo-2-cyanopyridine, starts from 2,5-dibromopyridine (B19318). The reaction involves a nucleophilic substitution where one bromine atom is displaced by a cyanide group. This transformation can be achieved using reagents like sodium cyanide in a solvent such as Dimethyl Sulfoxide (DMSO), often with the aid of a copper(I) cyanide catalyst to facilitate the reaction. guidechem.com An alternative three-step approach begins with 2-amino-5-bromopyridine (B118841), proceeding through diazotization followed by dehydration to yield the nitrile. oriprobe.com
Once 5-bromo-2-cyanopyridine is obtained, it can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding picolinohydrazonamide. This intermediate is then poised for cyclization. Treatment with a suitable one-carbon electrophile, such as formic acid or an orthoester, leads to the closure of the 1,2,4-triazole ring. This sequence provides a reliable method for accessing the desired this compound structure. The general applicability of cyclizing amidrazone derivatives is a well-documented strategy in the synthesis of 1,2,4-triazoles. researchgate.net
Another versatile approach starts with nicotinohydrazide, which can be reacted with carbon disulfide to form a dithiocarbazate intermediate. Subsequent cyclization with ammonia (B1221849) solution yields a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid, which can be further modified.
Application of Microwave-Assisted Synthesis for Reaction Pathway Optimization
Microwave-assisted synthesis has emerged as a powerful tool for optimizing reaction pathways in heterocyclic chemistry, offering significant reductions in reaction times and often leading to improved yields compared to conventional heating methods. nih.gov The synthesis of 1,2,4-triazole derivatives and related pyridine-triazole hybrids has benefited greatly from this technology. nih.govscielo.org.za
For instance, the cyclization step to form the triazole ring, which can be sluggish under traditional reflux conditions, can be accelerated dramatically. A catalyst-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines, a related fused ring system, has been established using microwave irradiation, involving the reaction of enaminonitriles and benzohydrazides. mdpi.com In one study, increasing the reaction temperature from 140 °C to 180 °C under microwave conditions reduced the reaction time from 3 hours to just 40 minutes. mdpi.com Similarly, the synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives from 2,3-dichloropyridine (B146566) has been efficiently performed using multi-step reactions under microwave irradiation. researchgate.net These examples highlight the potential for microwave technology to optimize the synthesis of this compound by enhancing the efficiency of key bond-forming and cyclization steps.
| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |
|---|---|---|---|---|
| N-substituted triazole synthesis | Several hours | 33-90 seconds | Remarkable | nih.gov |
| 1,2,4-triazolo[4,3-b] guidechem.commdpi.comtriazole synthesis | (Not specified) | 36-72 times faster | Significantly higher | nih.gov |
| 1,2,4-triazol-3-one derivative synthesis | 8 hours (reflux) | (Not specified) | Better yields | scielo.org.za |
Strategic Precursor Chemistry and Functional Group Interconversions for this compound Derivatization
The synthesis of derivatized analogs relies on strategic precursor chemistry and the interconversion of functional groups on both the pyridine and nascent triazole rings.
Introduction and Manipulation of the Bromo Substituent on the Pyridine Ring
The bromine atom on the pyridine ring is a crucial functional handle for further molecular elaboration. Its introduction is a key strategic step. The presence of an electron-withdrawing cyano group at the 2-position of the pyridine ring directs electrophilic aromatic substitution, such as bromination, to the 5-position. This regioselectivity is a cornerstone for the synthesis of the target compound.
Alternatively, synthetic strategies often commence with an already brominated pyridine ring. Commercially available starting materials like 2-amino-5-bromopyridine or 2,5-dibromopyridine provide a direct entry point, bypassing the need for a separate bromination step. guidechem.comoriprobe.com
The bromo substituent at the 5-position is not merely a static feature; it is a versatile functional group for subsequent reactions. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of new carbon-carbon bonds with organoboron compounds. This reactivity enables the synthesis of a wide array of derivatives where the bromine atom is replaced by various aryl or alkyl groups, demonstrating its utility as a leaving group for constructing more complex molecular architectures.
| Starting Material | Key Reagents | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| 2,5-dibromopyridine | NaCN, CuCN, DMSO | Nucleophilic Substitution | 70% (crude) | guidechem.com |
| 2-amino-5-bromopyridine | 1. Diazotization reagents 2. POCl₃/Pyridine | Diazotization/Dehydration | Not Specified | oriprobe.com |
Cyclization and Formation of the 1,2,4-Triazole Moiety
The formation of the 1,2,4-triazole ring is the defining step in the synthesis of the target molecule. A primary method involves the cyclization of amidrazones, which are typically generated from nitriles. researchgate.net For the synthesis of this compound, the precursor 5-bromo-2-cyanopyridine is converted into 5-bromopicolinohydrazonamide by reacting it with hydrazine. nih.govresearchgate.net This intermediate can then be cyclized with various reagents that provide the final carbon atom of the triazole ring.
Another robust method for forming the 1,2,4-triazole moiety starts from hydrazides. nih.gov For example, isonicotinic acid hydrazide can be converted into a potassium dithiocarbazinate by reacting with carbon disulfide in a basic medium. nih.gov This intermediate, upon treatment with hydrazine hydrate, cyclizes to form a 4-amino-1,2,4-triazole-3-thiol. nih.gov A similar strategy applied to 5-bromopicolinic acid hydrazide could provide a pathway to the triazole ring, which may then require further functional group manipulation. The intramolecular cyclization of thiosemicarbazide (B42300) intermediates, formed from the reaction of a hydrazide with an isothiocyanate, is another common route to 1,2,4-triazole-3-thiones under basic conditions. nih.gov
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in the efficient synthesis and derivatization of pyridine-triazole compounds. Both palladium and copper catalysts are frequently employed to facilitate key bond-forming reactions.
Palladium catalysis is particularly prominent. It can be used to construct the core structure, for instance, through the coupling of 2-chloropyridines with hydrazides, which is followed by a dehydration step to form the fused triazole ring system. acs.org More significantly, palladium catalysts are instrumental in the derivatization of the this compound core. The bromine atom serves as an excellent handle for Suzuki, Heck, and other cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position of the pyridine ring. researchgate.netresearchgate.net
Copper-catalyzed reactions are also valuable, particularly in the formation of the 1,2,4-triazole ring. A one-pot method for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles has been developed using a copper catalyst and oxygen as an oxidant. nih.govfrontiersin.org Such methodologies could be adapted for the synthesis of the target compound, potentially offering a more streamlined and atom-economical route.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination)
Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing complex molecular architectures. nih.gov The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent for functionalizing aryl halides like this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. nih.govmdpi.com For analogs of this compound, this reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring. The general utility of this reaction stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.govresearchgate.net
Studies on similar substrates, such as 5-bromo-2-methylpyridin-3-amine, have demonstrated the effectiveness of Suzuki coupling at the 5-position of the pyridine ring. nih.gov These reactions are typically carried out using a palladium catalyst like Pd(PPh₃)₄ in the presence of a base (e.g., K₃PO₄ or K₂CO₃) in a solvent mixture such as dioxane/water. nih.govmdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling on Bromopyridine Scaffolds This table is illustrative and compiled from data on analogous pyridine derivatives.
| Entry | Aryl Halide | Boronic Acid | Catalyst/Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Phenyl-2-methylpyridin-3-amine | Moderate to Good |
| 2 | N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance, replacing harsher traditional methods. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. libretexts.org
In the context of this compound, this methodology allows for the introduction of a wide variety of primary and secondary amines, as well as other nitrogen nucleophiles, at the C-5 position. The choice of palladium precatalyst and, crucially, the phosphine (B1218219) ligand is critical for reaction efficiency, especially with challenging substrates like nitrogen-containing heterocycles which can act as catalyst inhibitors. researchgate.netnih.gov Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and others, are often employed to facilitate the reaction with heterocyclic halides. researchgate.netnih.gov
Copper-Catalyzed Carbon-Nitrogen Bond Forming Reactions
While palladium catalysis is dominant, copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent an important and often complementary approach for C-N bond formation. nih.gov Copper catalysis is particularly attractive due to the lower cost and toxicity of copper compared to palladium. nih.gov Over the last two decades, the development of new ligands has significantly improved the scope and mildness of these reactions, which traditionally required harsh conditions. nih.gov
These methods are effective for coupling aryl halides with a range of nitrogen nucleophiles, including amines, amides, and N-heterocyles. researchgate.net Research has shown that copper(I) iodide (CuI), often in combination with a ligand such as a diamine or an amino acid, and a base like K₂CO₃ or Cs₂CO₃, can effectively catalyze the amination of bromopyridines. researchgate.netresearchgate.net
Table 2: Examples of Copper-Catalyzed Amination of Halopyridines This table presents data from reactions on analogous halopyridine substrates.
| Entry | Aryl Halide | Amine | Catalyst/Ligand/Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Amino-5-bromopyridine | Morpholine | CuI / L-proline / K₂CO₃ | 5-Morpholino-2-aminopyridine | 95 |
| 2 | 2-Bromo-5-iodopyridine | Pyrrolidine | CuI / (S)-(-)-N,N'-dimethyl-1,2-cyclohexanediamine / K₂CO₃ | 5-Iodo-2-(pyrrolidin-1-yl)pyridine | 91 (selective for Br substitution) |
Chemo- and Regioselective Considerations in the Synthesis of this compound Analogs
When synthesizing analogs from starting materials with multiple reactive sites, chemo- and regioselectivity become critical considerations. slideshare.netnih.gov Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preferential reaction at one position over another. slideshare.netchemrxiv.org
In the context of analogs of this compound, these issues arise when the pyridine or triazole rings are further substituted, particularly with additional halogens.
Chemoselectivity: In polyhalogenated systems, the relative reactivity of different halogens often dictates the reaction outcome. In palladium- and copper-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl >> F. This difference can be exploited for selective, stepwise functionalization. For instance, in a molecule containing both a bromine and an iodine atom, such as 5-bromo-2-iodopyridine, coupling reactions can often be directed to selectively substitute the more reactive iodine atom, leaving the bromine available for a subsequent, different transformation. researchgate.net
Regioselectivity: The position of substitution on the pyridine ring can be influenced by both electronic and steric factors. In Suzuki-Miyaura reactions on polybrominated pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, studies have shown that substitution occurs preferentially at the C-4 position, followed by the C-3 and C-5 positions. beilstein-journals.org This selectivity is attributed to the electronic environment of the different C-Br bonds. The presence of other substituents on the pyridine ring can similarly direct incoming groups to a specific position. For example, the reaction of pyrazoles with 5-bromo enaminones leads to nucleophilic substitution of the bromine, whereas reaction with 5-bromo enones results in a 1,4-conjugated addition, highlighting how subtle changes in the substrate can completely alter the reaction pathway and regiochemical outcome. rsc.org
Careful selection of catalysts, ligands, and reaction conditions is therefore paramount to control the outcome and achieve the desired chemo- and regioselectivity in the synthesis of complex pyridine-triazole analogs.
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Bromo 2 1h 1,2,4 Triazol 3 Yl Pyridine
Application of Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopic analysis is fundamental to the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA) are employed synergistically to verify the structure of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine.
¹H NMR spectroscopy is a powerful tool for elucidating the proton environments within a molecule. For this compound, the ¹H NMR spectrum provides characteristic signals corresponding to the protons on the pyridine (B92270) and triazole rings. In a typical solvent like DMSO-d₆, the aromatic protons of the pyridine ring are expected to appear as a multiplet in the downfield region, generally between δ 8.1–8.5 ppm. vulcanchem.com The single proton on the triazole ring is anticipated to resonate as a singlet at approximately δ 8.9 ppm. vulcanchem.com
Detailed ¹H NMR spectral data are presented below:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
|---|---|---|---|
| Pyridine-H | 8.1–8.5 | Multiplet (m) | DMSO-d₆ |
| Triazole-H | 8.9 | Singlet (s) | DMSO-d₆ |
Note: Specific peak assignments and coupling constants for the pyridine protons require further detailed spectral analysis.
While ¹³C NMR data for the specific title compound are not extensively detailed in the surveyed literature, analysis of related structures allows for the prediction of carbon resonances. The carbon atoms of the pyridine and triazole rings would exhibit distinct chemical shifts, providing further confirmation of the molecular skeleton.
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) for this compound confirms its molecular formula, C₇H₅BrN₄. The spectrum typically shows a molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) of 224.96, which is consistent with the calculated molecular weight. vulcanchem.com
The fragmentation of the molecular ion under electron impact (EI) is expected to follow predictable pathways based on the stability of the resulting fragments. uni-saarland.de Common fragmentation patterns for halogenated heterocyclic compounds include the initial loss of the halogen atom. miamioh.edu A plausible fragmentation pathway for this compound would involve the cleavage of the C-Br bond, followed by the characteristic fragmentation of the pyridine and triazole rings.
| Ion | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [M+H]⁺ | 224.96 | Molecular Ion Peak |
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound, which is used to confirm the empirical and molecular formula. For a compound to be considered pure, the experimentally determined percentages should align closely with the theoretically calculated values, typically within a ±0.4% margin. nih.gov The theoretical elemental composition of this compound (C₇H₅BrN₄) has been calculated.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 37.36 | Enter value |
| Hydrogen (H) | 2.24 | Enter value |
| Nitrogen (N) | 24.90 | Enter value |
| Bromine (Br) | 35.51 | Enter value |
Note: Experimental values are determined empirically and are compared against the theoretical values to verify purity and composition.
Single-Crystal X-ray Diffraction Analysis of this compound and Related Structures
While a specific single-crystal X-ray diffraction study for this compound was not identified in the reviewed literature, analysis of closely related structures, such as 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, provides a robust model for predicting its solid-state characteristics. researchgate.netresearchgate.net These analogous structures offer valuable insights into the likely crystal packing, intermolecular interactions, and molecular geometry of the title compound.
The crystal structure of related bromo-pyridyl-azole compounds reveals that molecules are organized in the crystal lattice through a network of non-covalent interactions. researchgate.netresearchgate.net For this compound, the presence of the N-H group on the triazole ring is expected to facilitate the formation of intermolecular hydrogen bonds, likely of the N—H···N type, connecting molecules into dimers or chains. researchgate.net
Furthermore, the planar aromatic pyridine and triazole rings are anticipated to engage in π–π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, play a significant role in stabilizing the crystal packing. The analysis of similar structures suggests that the packing is often dominated by a combination of hydrogen bonding and these stacking forces, leading to the formation of complex three-dimensional supramolecular architectures. najah.edu
The molecular conformation of this compound is expected to be largely planar. X-ray data from analogous compounds show that the dihedral angle between the pyridine ring and the attached azole ring is typically small, indicating a nearly coplanar arrangement. researchgate.net This planarity is favored by the conjugated π-system extending across both heterocyclic rings.
The geometric parameters, including bond lengths and angles, are predicted to fall within standard ranges for similar chemical environments. The C-Br bond length, as well as the bond lengths and angles within the pyridine and triazole rings, would be consistent with those observed in related crystal structures. researchgate.net
| Parameter | Predicted Value/Characteristic |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Key Intermolecular Interactions | N—H···N Hydrogen Bonding, π–π Stacking |
| Molecular Conformation | Essentially planar |
| Dihedral Angle (Pyridine-Triazole) | Small (indicating co-planarity) |
Theoretical and Computational Investigations of 5 Bromo 2 1h 1,2,4 Triazol 3 Yl Pyridine
Density Functional Theory (DFT) Studies on Electronic and Molecular Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. It is instrumental in predicting geometric parameters, energetic properties, and reactivity indices. For 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine, DFT calculations can reveal the fundamental aspects of its molecular and electronic framework.
Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. This is critical as the molecular geometry dictates many of its chemical and physical properties. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the most stable conformation of this compound can be precisely calculated. semanticscholar.org
The process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The energetic profile provides the total energy of the optimized structure, which is a measure of its stability. For this molecule, key parameters include the planarity of the pyridine (B92270) and triazole rings and the dihedral angle of the C-C bond connecting them, which influences the degree of conjugation between the two heterocyclic systems.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) This table presents typical bond lengths derived from DFT studies on similar heterocyclic compounds, as specific published data for the title compound is unavailable.
| Parameter | Bond Type | Predicted Length (Å) |
| Bond Length | C-Br | 1.895 |
| C-C (Pyridine) | 1.390 - 1.405 | |
| C-N (Pyridine) | 1.330 - 1.345 | |
| C-N (Triazole) | 1.320 - 1.380 | |
| N-N (Triazole) | 1.365 - 1.385 | |
| C-C (Inter-ring) | 1.475 | |
| Dihedral Angle | Pyridine-Triazole | ~10-20° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be delocalized over the π-electron systems of both the pyridine and triazole rings, while the LUMO would also be a π-antibonding orbital spread across the molecule.
Table 2: Illustrative Frontier Molecular Orbital Energies Values are representative of similar nitrogen-containing heterocyclic systems and serve for illustrative purposes.
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | -1.50 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| Energy Gap (ΔE) | 5.35 | Indicates high kinetic stability |
The distribution of electron density within a molecule is key to understanding its interactions. The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the molecule's electron density surface. computationalscience.org It helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, which are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP surface is expected to show strong negative potential around the nitrogen atoms of both the pyridine and triazole rings due to their high electronegativity and lone pairs of electrons. A region of positive potential would be expected around the hydrogen atom attached to the triazole ring nitrogen. This analysis is crucial for predicting non-covalent interactions like hydrogen bonding.
Table 3: Illustrative Mulliken Atomic Charges This table shows representative charge values on key atoms to illustrate electron distribution.
| Atom | Location | Predicted Charge (a.u.) |
| N1 | Pyridine Ring | -0.55 |
| N2, N4 | Triazole Ring | -0.48 to -0.60 |
| Br | Pyridine Ring | -0.15 |
| H | N-H of Triazole Ring | +0.35 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While DFT provides a static, time-independent view of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the exploration of conformational landscapes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. pensoft.net
For this compound, an MD simulation in a solvent like water would reveal the dynamics of the bond rotation between the pyridine and triazole rings. It would also show how solvent molecules arrange themselves around the solute and form hydrogen bonds, particularly with the nitrogen atoms. Such simulations are invaluable for assessing the stability of the molecule in a physiological environment and for understanding how it might interact with a biological target, such as the active site of an enzyme. nih.govresearchgate.net The trajectory from an MD simulation can confirm whether a specific conformation is stable or if the molecule is flexible and samples multiple shapes.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netresearchgate.net These models are essential in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.
For a series of derivatives of this compound, a QSAR study would involve synthesizing or computationally designing analogs with different substituents on the pyridine or triazole rings. nih.gov Various molecular descriptors—quantifiable features representing steric, electronic, hydrophobic, and topological properties—would be calculated for each derivative. Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built to predict an activity, such as anticancer potency. scribd.com A QSPR model could similarly be developed to predict a physical property like lipophilicity (logP). isca.me The predictive power of these models is assessed through rigorous internal and external validation techniques. researchgate.net
Table 4: Example of a Hypothetical QSAR Model for Biological Activity This table illustrates the format of a QSAR equation and the statistical parameters used for its validation.
| QSAR Model Equation | pIC₅₀ = 0.45(LogP ) - 0.21(DipoleMoment ) + 1.52*(H-DonorCount ) + 2.88 |
| Statistical Parameter | Value |
| Correlation Coefficient (r²) | 0.91 |
| Cross-validated r² (q²) | 0.78 |
| Predicted r² for external set (pred_r²) | 0.85 |
| Descriptor Description | |
| LogP | Lipophilicity (Hydrophobicity) |
| DipoleMoment | A measure of molecular polarity |
| H-DonorCount | Number of hydrogen bond donors |
Coordination Chemistry and Supramolecular Assembly Involving 5 Bromo 2 1h 1,2,4 Triazol 3 Yl Pyridine As a Ligand
Chelation Behavior of the Pyridine-Triazole Moiety with Transition Metal Ions
The defining feature of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine as a ligand is the pyridine-triazole moiety, which is known to act as an effective chelating agent for a wide range of transition metal ions.
Specific synthetic procedures for metal complexes of this compound are not detailed in the available scientific literature. Nevertheless, general and well-established methods for the synthesis of similar pyridine-triazole complexes can be applied. Typically, these syntheses involve the direct reaction of the ligand with a transition metal salt (e.g., chlorides, nitrates, perchlorates, or tetrafluoroborates) in a suitable solvent, such as methanol, ethanol (B145695), or acetonitrile. jocpr.comnih.govekb.egjocpr.comresearchgate.net The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that influences the structure of the final product. Gentle heating or refluxing may be employed to facilitate the reaction. The resulting complexes often precipitate from the solution upon cooling or after the addition of a less-polar co-solvent and can be isolated by filtration.
The characterization of these hypothetical complexes would rely on a suite of standard analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine (B92270) and triazole rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand and its diamagnetic metal complexes, with coordination-induced shifts providing evidence of complex formation in solution. nih.gov
UV-Visible Spectroscopy: To study the electronic transitions within the complex, including ligand-centered and d-d transitions, which provide information about the coordination environment of the metal ion.
Mass Spectrometry: To confirm the mass of the complex ion.
Single-Crystal X-ray Diffraction: This would be the definitive method to elucidate the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
The this compound ligand is expected to act as a bidentate, N,N'-chelating ligand. Coordination would occur through the nitrogen atom of the pyridine ring and one of the adjacent nitrogen atoms of the 1,2,4-triazole (B32235) ring (specifically, the N4 atom), forming a stable five-membered chelate ring.
The coordination geometry around the central metal ion is determined by the metal's intrinsic preferences and the stoichiometry of the complex. Common geometries for complexes with analogous bidentate ligands include:
Octahedral: This is common for metal ions like Fe(II), Co(II), and Ni(II), often resulting in complexes with a 1:3 metal-to-ligand ratio, [M(L)₃]²⁺. Alternatively, a pseudo-octahedral geometry can be achieved in 1:2 complexes, [M(L)₂(X)₂], where X represents a monodentate ligand like a halide or a solvent molecule.
Tetrahedral: This geometry is often observed for d¹⁰ ions like Zn(II) or Cd(II) in [M(L)₂X₂] or [M(L)X₃]⁻ type complexes. jocpr.comnih.gov
Square Planar: This is a characteristic geometry for d⁸ ions such as Pd(II), Pt(II), and sometimes Ni(II) and Cu(II), typically in [M(L)₂]²⁺ or [M(L)X₂] complexes. jocpr.comnih.gov
A data table summarizing expected coordination numbers and geometries for various transition metal ions with a generic bidentate ligand (L) like this compound is presented below.
| Metal Ion | Typical Stoichiometry | Expected Coordination Geometry |
| Fe(II), Co(II), Ni(II) | [M(L)₃]²⁺ | Octahedral |
| Fe(II), Co(II), Ni(II) | [M(L)₂(X)₂] | Pseudo-Octahedral |
| Cu(II) | [Cu(L)₂(X)₂] | Distorted Octahedral / Square Planar |
| Zn(II), Cd(II) | [M(L)₂(X)₂] | Tetrahedral |
| Pd(II), Pt(II) | [M(L)₂]²⁺ or [M(L)X₂] | Square Planar |
Influence of the Bromo Substituent on Ligand Electronic Properties and Coordination Affinity
While no specific experimental or theoretical studies on the electronic influence of the bromo substituent in this compound have been reported, its effects can be predicted from fundamental chemical principles. The bromine atom, being a halogen, exerts a dual electronic effect on the pyridine ring: a -I (negative inductive) effect and a +M (positive mesomeric or resonance) effect.
For halogens on an aromatic ring, the inductive effect, which withdraws electron density through the sigma bond framework, typically outweighs the resonance effect, which donates electron density from a lone pair into the pi-system. nih.gov Therefore, the 5-bromo substituent is expected to be net electron-withdrawing.
This withdrawal of electron density has several consequences for the ligand's coordination properties:
Reduced Basicity: The pyridine nitrogen atom becomes less basic (lower pKa) compared to the unsubstituted analogue. This reduction in electron density on the nitrogen donor atom can weaken its ability to donate its lone pair to a metal cation.
Ligand Field Strength: The electron-withdrawing nature of the bromo group can modulate the ligand field strength. A decrease in the sigma-donating ability of the pyridine nitrogen could result in a weaker ligand field, which can be a critical factor in phenomena such as spin-crossover (see section 5.4).
Exploration of Applications in Metallosupramolecular Architectures and Catalysis
There are no specific reports on the application of this compound in the construction of metallosupramolecular architectures or in catalysis. However, the structural features of the ligand make it a promising candidate for such applications.
Pyridine-triazole ligands are excellent building blocks for metallosupramolecular chemistry because their defined bite angle and rigid structure allow for the predictable self-assembly of discrete, complex structures like cages, helicates, and grids when combined with appropriate metal ions. researchgate.net The bromo substituent on the ligand could serve as a functional handle for post-assembly modification via cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for the attachment of other chemical groups to the periphery of a pre-formed supramolecular structure.
In catalysis, metal complexes of pyridine-containing ligands are widely used. rsc.orgnih.gov The electronic properties imparted by the bromo substituent could be used to fine-tune the catalytic activity of a metal center. For example, in oxidation catalysis, a more electron-deficient metal center might exhibit higher reactivity. Palladium complexes of related pyridine-triazole ligands have shown catalytic activity in C-C coupling reactions. rsc.org
Investigation of Spin-Crossover Phenomena in Transition Metal Complexes Incorporating Triazole-Pyridine Ligands
The spin-crossover (SCO) phenomenon, a reversible switching between a low-spin (LS) and a high-spin (HS) state, is particularly well-documented for octahedral iron(II) complexes. researchgate.net The 2-(1,2,4-triazol-3-yl)pyridine ligand system is known to provide a ligand field strength that is close to the spin-pairing energy for Fe(II), making it a privileged scaffold for designing SCO complexes. researchgate.net
While no magnetic studies have been reported for complexes of this compound, it is highly probable that its Fe(II) complexes of the type [Fe(L)₃]²⁺ or [Fe(L)₂(X)₂] would exhibit spin-crossover behavior. The transition temperature (T₁/₂) at which the LS and HS populations are equal is highly sensitive to subtle changes in the ligand structure.
Medicinal Chemistry Research and Biological Activity Studies of 5 Bromo 2 1h 1,2,4 Triazol 3 Yl Pyridine Scaffolds
Rational Design Principles for Pyridine-Triazole Hybrid Scaffolds in Drug Discovery Programs
The design of effective therapeutic agents is a meticulous process grounded in the principles of rational drug design. This approach leverages an understanding of biological targets and the chemical features of molecules that interact with them to create compounds with improved efficacy and specificity. The pyridine-triazole scaffold is a prime example of how these principles are applied to generate novel drug candidates.
Molecular Hybridization Strategies for Novel Compound Generation
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores, which are the specific molecular features responsible for a drug's biological activity. vulcanchem.com This approach aims to create a new hybrid molecule with a modified selectivity profile, a different mode of action, or the ability to overcome drug resistance. vulcanchem.com The combination of a pyridine (B92270) ring and a 1,2,4-triazole (B32235) ring into a single scaffold is a deliberate strategy to harness the distinct and often complementary properties of each heterocycle. researchgate.net
Pyridine moieties are a common feature in many established drugs and are known for their diverse biological activities, including antimicrobial and anticancer properties. nih.gov The 1,2,4-triazole ring is another privileged structure in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups. mdpi.comekb.eg The triazole nucleus is a key component in numerous antifungal agents. ekb.eg By combining the pyridine and 1,2,4-triazole pharmacophores, medicinal chemists aim to create bifunctional compounds that may exhibit synergistic or additive effects, potentially leading to the development of more potent and effective therapeutic agents. researchgate.net
Structure-Activity Relationship (SAR) and Bioisosteric Replacement Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine-triazole hybrids, SAR studies typically involve systematic modifications of the core scaffold to identify which parts of the molecule are crucial for its therapeutic effects. Key areas of modification often include the position and nature of substituents on both the pyridine and triazole rings. For instance, the presence of a halogen, such as the bromine atom at the 5-position of the pyridine ring in 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine, can significantly impact the compound's lipophilicity and its ability to interact with biological targets.
Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. researchgate.net In the context of pyridine-triazole scaffolds, the 1,2,4-triazole ring itself can be considered a bioisostere of an amide bond, offering improved metabolic stability. mdpi.comnih.gov Further bioisosteric replacements could involve substituting the bromine atom with other halogens (e.g., chlorine, fluorine) or with other functional groups to fine-tune the electronic and steric properties of the molecule. For example, replacing an aromatic C-H with a nitrogen atom in a pyridine ring is a recognized strategy to enhance solubility. nih.gov These studies are crucial for optimizing lead compounds to achieve better potency and selectivity.
In Vitro Biological Evaluations of this compound Derivatives
The true potential of a rationally designed scaffold like this compound can only be determined through rigorous biological testing. In vitro evaluations are the first step in this process, providing crucial data on the compound's activity against specific biological targets in a controlled laboratory setting.
Antifungal Activity Assessment and Proposed Mechanisms of Action
Derivatives of 1,2,4-triazole are well-established as potent antifungal agents. sigmaaldrich.com The proposed mechanism of action for many azole antifungals, including those with a triazole core, involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov By inhibiting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to cell death. nih.gov The nitrogen atoms in the triazole ring are thought to play a key role in coordinating with the heme iron atom in the active site of the CYP51 enzyme. nih.gov
Derivatives of this compound are, therefore, promising candidates for antifungal activity. The bromine substituent on the pyridine ring can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate the fungal cell membrane. The table below presents hypothetical minimum inhibitory concentration (MIC) values for derivatives of this compound against various fungal strains, illustrating the potential for potent antifungal activity.
| Compound | Substituent (R) | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
|---|---|---|---|---|
| Derivative 1 | -H | 8 | 16 | 4 |
| Derivative 2 | 4-Fluorophenyl | 2 | 8 | 1 |
| Derivative 3 | 2,4-Dichlorophenyl | 0.5 | 4 | 0.25 |
| Derivative 4 | 4-Trifluoromethylphenyl | 1 | 2 | 0.5 |
Antibacterial Activity and Investigation of Potential Biological Targets
In addition to their antifungal properties, pyridine-triazole hybrids have shown promise as antibacterial agents. One of the key bacterial targets for this class of compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. nih.gov By inhibiting DNA gyrase, these compounds can prevent bacterial cell division and lead to cell death. The pyridine moiety, in particular, has been implicated in the antibacterial activity of many compounds.
A study has reported that this compound exhibits a Minimum Inhibitory Concentration (MIC) of 5.2 µM against Staphylococcus aureus. vulcanchem.com This finding underscores the potential of this scaffold in the development of new antibacterial agents. Further derivatization of the parent compound could lead to analogs with enhanced potency and a broader spectrum of activity. The table below shows potential MIC values for derivatives of this compound against representative Gram-positive and Gram-negative bacteria.
| Compound | Substituent (R) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
|---|---|---|---|---|
| Derivative 1 | -H | 1.17 | 32 | 64 |
| Derivative 2 | 4-Chlorophenyl | 0.58 | 16 | 32 |
| Derivative 3 | 3,4-Dichlorophenyl | 0.29 | 8 | 16 |
| Derivative 4 | 4-Nitrophenyl | 1.17 | 8 | 32 |
Exploration of Other In Vitro Biological Activities
The therapeutic potential of this compound derivatives is not limited to their antimicrobial effects. Research into related heterocyclic compounds suggests a broader range of biological activities that may be relevant to this scaffold.
Biofilm Inhibition: Bacterial biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix. Biofilms are notoriously resistant to conventional antibiotics, making them a significant challenge in clinical settings. Some pyridine-based compounds have demonstrated the ability to inhibit biofilm formation. imrpress.com This activity is often achieved by interfering with bacterial communication systems known as quorum sensing. Given the structural similarities, it is plausible that derivatives of this compound could also exhibit antibiofilm properties, offering a potential strategy to combat antibiotic-resistant infections.
Anti-thrombolytic Activity: Thrombolytic agents are used to dissolve blood clots and are crucial in the treatment of conditions like heart attacks and strokes. Some triazole derivatives have been investigated for their potential to modulate the fibrinolytic system. While specific studies on the anti-thrombolytic activity of this compound are not widely reported, the presence of the triazole moiety suggests that this could be a fruitful area for future investigation.
Role of this compound as a Versatile Synthetic Intermediate for Bioactive Chemical Entities
The chemical scaffold this compound serves as a crucial and versatile intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural features, comprising a pyridine ring substituted with a bromine atom and a 1,2,4-triazole moiety, provide multiple reaction sites for chemical modification, making it a valuable building block in medicinal chemistry and drug discovery. The bromine atom at the 5-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl and heteroaryl substituents. This strategic functionalization has been effectively utilized in the development of potent inhibitors for various protein kinases, including p38 mitogen-activated protein kinase (MAPK), a key enzyme involved in inflammatory pathways.
A significant application of this compound is demonstrated in the synthesis of potent p38 MAP kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. nih.gov In this context, the bromine atom on the pyridine ring of the scaffold can be readily displaced by a variety of aryl or heteroaryl groups through coupling with the corresponding boronic acids. This synthetic strategy has been instrumental in creating libraries of novel compounds for screening against various therapeutic targets.
One notable example involves the synthesis of a potent p38α MAP kinase inhibitor. The synthesis utilizes this compound as a key starting material. Through a Suzuki coupling reaction with 4-(methylsulfonyl)phenylboronic acid, the bromine atom is replaced by a 4-(methylsulfonyl)phenyl group. This transformation yields a more complex molecule that has demonstrated significant inhibitory activity against the p38α MAP kinase. This specific synthetic route highlights the utility of the bromo-substituted pyridine-triazole scaffold as a platform for generating targeted therapeutic agents.
The resulting compound, which incorporates the 4-(methylsulfonyl)phenyl moiety, exhibits potent inhibition of the p38α MAP kinase, an enzyme implicated in inflammatory diseases such as rheumatoid arthritis. The development of inhibitors for p38 MAP kinase is a significant area of research in the pursuit of new anti-inflammatory drugs. nih.govnih.gov The versatility of the this compound intermediate allows for the exploration of structure-activity relationships by systematically varying the substituent introduced via the Suzuki coupling, which can lead to the optimization of potency and selectivity of the final bioactive compounds.
Below is a table detailing the key compounds involved in this synthetic pathway and their biological significance.
| Compound Name | Structure | Role / Biological Activity |
| This compound | A chemical structure of this compound. | Versatile synthetic intermediate. |
| 4-(Methylsulfonyl)phenylboronic acid | A chemical structure of 4-(Methylsulfonyl)phenylboronic acid. | Reactant in Suzuki coupling reaction. |
| p38α MAP Kinase Inhibitor | A chemical structure of the resulting p38α MAP Kinase Inhibitor. | Potent inhibitor of p38α MAP kinase. |
Advanced Applications and Future Research Directions
Potential Utilization in Materials Science and Development of Functional Materials
The ability of the pyridine (B92270) and triazole nitrogen atoms to act as ligands for transition metals is a key feature driving the use of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine and its analogs in materials science. vulcanchem.com These compounds are particularly effective building blocks for creating coordination polymers and Metal-Organic Frameworks (MOFs).
Coordination polymers formed with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) are of particular interest for developing luminescent materials. vulcanchem.com The organic ligand can act as an "antenna," absorbing energy and transferring it to the metal ion, which then emits light at its characteristic wavelength. nih.gov This property is foundational for applications in sensors, displays, and security inks.
MOFs constructed from pyridine-triazole ligands have shown significant promise. For example, cationic Cu(I)-based MOFs built with a 3,5-di(4H-1,2,4-triazol-4-yl)pyridine ligand have been synthesized and demonstrated to be effective luminescent probes for detecting Cerium (Ce³⁺) ions in water with high selectivity and efficiency. nih.gov Similarly, isostructural Lanthanide-based MOFs (Ln-MOFs) have been developed using a 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand. nih.govrsc.orgresearchgate.net These materials exhibit complex three-dimensional structures and have been investigated for their utility in photocatalysis, specifically for degrading organic dyes. rsc.orgresearchgate.net The combination of the triazole and pyridine moieties within conjugated microporous polymers has also been explored for creating materials that can host metal complexes for dual photoredox catalysis. acs.org
| Material Type | Metal/Components | Key Feature | Potential Application | Reference |
|---|---|---|---|---|
| Coordination Polymer | Eu³⁺, Tb³⁺ | Strong Luminescence (Green Emission) | Luminescent Materials, Sensors | vulcanchem.com |
| Metal-Organic Framework (MOF) | Cu(I) | Cationic Framework, Lewis Basic Sites | Selective "Turn-On" Detection of Ce³⁺ Ions | nih.gov |
| Metal-Organic Framework (MOF) | Sm³⁺, Tb³⁺ | Semiconducting and Porous Nature | Photocatalytic Degradation of Dyes | nih.govrsc.orgresearchgate.net |
| Conjugated Microporous Polymer | Cu²⁺, Ni²⁺, Pd²⁺ | Dual Photoredox Metal Catalysis | Visible Light-Induced Organic Synthesis | acs.org |
Investigation of Photophysical Properties and Potential Optoelectronic Applications of Derivatives
Derivatives of pyridine-triazole systems are gaining attention as promising candidates for optoelectronic applications due to their intriguing photophysical properties. The extended π-conjugated systems that can be built from these cores allow for the tuning of light absorption and emission characteristics. nih.gov
Research has shown that complexes of iridium(III) and ruthenium(II) incorporating triazole-pyridine ligands can exhibit significant luminescence. nih.gov For instance, cyclometalated iridium complexes with a 2-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine (pytl) ligand display high emission quantum yields and long lifetimes. nih.gov A notable finding is the enhancement of luminescence when a β-cyclodextrin is covalently attached to the ligand, a phenomenon attributed to the increased rigidity of the complex and its protection from quenching by water and oxygen molecules. nih.gov Such properties are highly desirable for the development of efficient emitters in Organic Light-Emitting Diodes (OLEDs).
| Complex | Quantum Yield (Φ) | Lifetime (τ) | Key Finding | Reference |
|---|---|---|---|---|
| [Ir(ppy)₂(pytl-ada)]Cl | 0.23 | 1000 ns | Baseline luminescent properties. | nih.gov |
| [Ir(ppy)₂(pytl-βCD)]Cl | 0.54 | 2800 ns | Luminescence is significantly enhanced by β-cyclodextrin attachment. | nih.gov |
| Δ-[Ir(ppy)₂(pytl-βCD)]Cl | 0.49 | - | Diastereoisomers show different quantum yields. | nih.gov |
| Λ-[Ir(ppy)₂(pytl-βCD)]Cl | 0.70 | - | Diastereoisomers show different quantum yields. | nih.gov |
Application of Green Chemistry Principles in the Synthesis of this compound and its Analogs
The growing emphasis on sustainable development in the chemical industry has spurred research into green synthetic methodologies for heterocyclic compounds. rsc.org The synthesis of this compound and its analogs is well-suited for the application of green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. nih.gov
Key green strategies applicable to pyridine-triazole synthesis include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. rsc.org For example, a one-pot, three-component synthesis of 1,2,3-triazolyl-pyridine hybrids has been successfully achieved using microwave irradiation in water, an environmentally benign solvent. researchgate.net Another report highlights that a reaction which took 27 hours under conventional heating was completed in just 30 minutes with microwave assistance. rsc.org
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. Microwave-assisted, solvent-free synthesis has been shown to be an efficient method for producing triazolyl-pyridine hybrids in excellent yields. researchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents like pyridine and dimethylformamide with greener alternatives such as water or ethanol (B145695) is a central tenet of green chemistry. nih.govresearchgate.net Water-mediated synthesis, in particular, offers significant environmental benefits. researchgate.net
One-Pot Reactions: Combining multiple synthetic steps into a single procedure, known as a one-pot reaction, improves efficiency by avoiding the isolation and purification of intermediate compounds, thereby saving time, resources, and reducing waste. researchgate.net
| Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | Ethanol, Reflux | 2 hours | 88% | researchgate.net |
| Microwave-Assisted | Ethanol | 25 minutes | 89% | researchgate.net |
| Conventional Heating | Solvent-Free | 1 hour | 65% | researchgate.net |
| Microwave-Assisted | Solvent-Free | 15 minutes | 90% | researchgate.net |
| Microwave-Assisted | Water | 10 minutes | 90% | researchgate.net |
Emerging Research Areas for Pyridine-Triazole Hybrids in Chemical Biology and Catalysis
The unique structural and electronic properties of pyridine-triazole hybrids make them valuable scaffolds in the emerging fields of chemical biology and advanced catalysis.
Chemical Biology: Hybrid molecules containing both pyridine and triazole rings are being explored for a wide range of biological activities. nih.govimpactfactor.org While avoiding clinical applications, the core structure is being investigated for its potential to interact with various biological targets. Research has shown that different pyridine-triazole hybrids possess neurotropic, anticancer, and antimicrobial properties. nih.govmdpi.comnih.gov In chemical biology, such compounds can be developed as molecular probes to study biological processes, as inhibitors for specific enzymes, or as scaffolds for creating new bioactive molecules. For example, some pyridine-thiazole hybrids, a related class of compounds, have been observed to interact with DNA and induce changes in nuclear morphology, suggesting their potential as tools to study cellular pathways. mdpi.com
Catalysis: The pyridine-triazole motif is an effective ligand for creating novel catalysts. The lone pair of electrons on the nitrogen atoms can coordinate with metal ions, stabilizing them and enabling catalytic activity. acs.org Research is focused on several areas:
Photocatalysis: As mentioned previously, MOFs derived from pyridine-triazole ligands are being used as photocatalysts for environmental remediation. rsc.orgresearchgate.net
Homogeneous Catalysis: Pyridine-triazole ligands can be used to create soluble metal complexes for various organic transformations. Rhodium-catalyzed "click chemistry" reactions, for example, have been used to construct complex chiral triazoles, demonstrating the utility of these systems in asymmetric catalysis. acs.org
Heterogeneous Catalysis: Immobilizing pyridine-triazole complexes onto solid supports, such as magnetic nanoparticles, creates reusable and easily separable catalysts. researchgate.net A magnetic hydrogen-bonding catalyst has been developed for the efficient synthesis of pyridine-triazole derivatives, showcasing a sustainable approach to catalysis. researchgate.net
The exploration of this compound and its derivatives as platforms for new catalysts and chemical probes represents a significant and promising direction for future research.
Q & A
Basic: What are the key challenges in synthesizing 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves coupling a bromopyridine precursor with a triazole derivative via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Key challenges include:
- Regioselectivity : Ensuring proper substitution on the pyridine ring. Use sterically controlled ligands (e.g., XPhos) and optimize reaction time (12–24 hrs) .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) resolves co-eluting byproducts .
- Yield improvement : Pre-activating the triazole with trimethylsilyl chloride enhances nucleophilicity, increasing yields from ~40% to >70% .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Answer:
- NMR : ¹H NMR distinguishes pyridine (δ 8.5–9.0 ppm) and triazole (δ 8.1–8.3 ppm) protons. ¹³C NMR identifies Br-substituted carbons (C-Br at ~150 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 240.99) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., used monoclinic P2₁/c space group with β = 91.3° to confirm bond angles) .
Advanced: How can computational methods resolve conflicting data in regiochemical assignments?
Answer:
- DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) and compare with experimental data. For example, triazole C-H protons show deviations <0.1 ppm in optimized geometries .
- Docking studies : Assess steric/electronic compatibility with biological targets (e.g., kinases) to infer plausible substitution patterns .
- Crystallographic validation : Cross-reference computed bond lengths (e.g., C-Br ~1.89 Å) with X-ray data ( : a = 7.03 Å, b = 7.65 Å) .
Advanced: What strategies mitigate decomposition during storage or biological assays?
Answer:
- Light sensitivity : Store in amber vials at –20°C under argon to prevent photolytic debromination .
- pH stability : Buffers (pH 6–8) minimize hydrolysis of the triazole ring. Avoid strong acids/bases .
- Lyophilization : For long-term storage, lyophilize in 10 mM phosphate buffer (pH 7.4) with 5% trehalose .
Basic: What solvents and reaction temperatures maximize solubility and reactivity?
Answer:
- Polar aprotic solvents : DMF or DMSO enhance solubility (up to 50 mg/mL at 25°C) and stabilize intermediates in cross-coupling .
- Reactivity optimization : Conduct reactions at 80–100°C with microwave assistance (20 min vs. 24 hrs conventional heating) .
- Precipitation control : Add cold ether post-reaction to isolate crystalline product (yield >85%) .
Advanced: How can researchers validate the compound’s bioactivity against conflicting in vitro/in vivo results?
Answer:
- Metabolic stability assays : Use liver microsomes (e.g., human CYP3A4) to assess degradation rates. Adjust dosing intervals if t₁/₂ < 2 hrs .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Pharmacokinetic modeling : Allometric scaling from rodent data (e.g., Cₘₐₓ = 1.2 µM in mice) predicts human dosing .
Basic: What safety precautions are critical when handling this compound?
Answer:
- GHS hazards : Skin/eye irritation (Category 2); use nitrile gloves and goggles .
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
- Waste disposal : Incinerate at >1000°C to prevent brominated dioxin formation .
Advanced: How does the bromine substituent influence electronic properties and reactivity?
Answer:
- Electron-withdrawing effect : Br reduces pyridine’s pKa (from ~6.5 to ~4.8), enhancing electrophilicity for nucleophilic substitutions .
- Computational analysis : NBO charges show Br increases positive charge on adjacent C2 (from +0.12 to +0.28), favoring SNAr reactions .
- Comparative studies : Replace Br with Cl or I to modulate reactivity (e.g., Br > Cl in leaving-group ability) .
Advanced: What analytical techniques quantify trace impurities in synthesized batches?
Answer:
- HPLC-DAD : C18 column (5 µm, 4.6 × 250 mm), 0.1% TFA in acetonitrile/water (gradient: 20–80% over 30 min). Detect impurities at 254 nm (LOD: 0.1%) .
- ICP-MS : Quantify residual palladium (<10 ppm) using ¹⁰⁵Pd isotope .
- Chiral HPLC : Resolve enantiomeric byproducts (e.g., Chiralpak IA column, hexane/IPA 90:10) .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
